molecular formula C20H20N4O6 B14880538 2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)

2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)

Cat. No.: B14880538
M. Wt: 412.4 g/mol
InChI Key: YEWPOUMZCXXLJY-UHFFFAOYSA-N
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Description

2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) , identified by the code MFCD00588160, is a complex organic molecule It features a cyclohexane ring with two nitrilomethylylidene groups and two nitrophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) typically involves the condensation reaction between 1,2-cyclohexanediamine and 4-nitrobenzaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenol groups can be oxidized to form corresponding nitroquinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its nitrophenol groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,2-ethanediylbis(nitrilomethylylidene)]bis(4-nitrophenol)
  • 2,2’-[1,2-propanediylbis(nitrilomethylylidene)]bis(4-nitrophenol)

Uniqueness

Compared to similar compounds, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylylidene)]bis(4-nitrophenol) features a cyclohexane ring, which imparts greater rigidity and stability to the molecule. This structural uniqueness enhances its binding affinity to metal ions and its potential as a ligand in coordination chemistry.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

2-[[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]cyclohexyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C20H20N4O6/c25-19-7-5-15(23(27)28)9-13(19)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24(29)30)6-8-20(14)26/h5-12,17-18,25-26H,1-4H2

InChI Key

YEWPOUMZCXXLJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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